Ethyl trans-4-phenyl-2-butenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

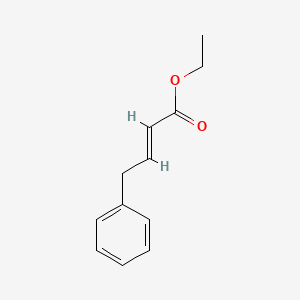

Ethyl trans-4-phenyl-2-butenoate is a chemical compound with the molecular formula C12H14O2 . It is used as an intermediate in the synthesis of pharmaceutically active molecules .

Synthesis Analysis

Ethyl Trans-4-Phenyl-2-Butenoate can be synthesized using various methods . One such method involves the reaction of E-PHENYLETHENYLBORONIC ACID and Ethyl bromoacetate . The reaction conditions include the use of tris- (dibenzylideneacetone)dipalladium (0), N,N-diisopropyl-1,1-diphenylphosphanamine, water, and potassium carbonate in tetrahydrofuran at 65 degrees Celsius for 8 hours in an inert atmosphere .Molecular Structure Analysis

The molecular structure of Ethyl trans-4-phenyl-2-butenoate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ .Physical And Chemical Properties Analysis

Ethyl trans-4-phenyl-2-butenoate is a pale yellow color oil . It has a molecular weight of 190.24 . The predicted boiling point is 293.9±19.0 °C and the predicted density is 1.037±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Synthesis

“Ethyl trans-4-phenyl-2-butenoate” is used as an intermediate in the synthesis of pharmaceutically active molecules . This means it plays a crucial role in the production of various drugs and medications.

Asymmetric Catalytic Alkynylation

This compound is used in the asymmetric catalytic alkynylation of acetaldehyde . This process produces attractive synthons with broad applications, such as (+)-Tetrahydropyrenophorol .

Organic Chemistry Research

As a chemical compound, “Ethyl trans-4-phenyl-2-butenoate” is often used in organic chemistry research . Its properties and reactions can provide valuable insights into the behavior of similar compounds.

Chemical Education

In educational settings, “Ethyl trans-4-phenyl-2-butenoate” can be used to demonstrate various chemical reactions and principles . Its reactions can be used to illustrate concepts such as catalysis, reaction mechanisms, and stereochemistry.

Industrial Applications

In the chemical industry, “Ethyl trans-4-phenyl-2-butenoate” can be used in the production of various products . Its properties make it a valuable component in the synthesis of complex organic compounds.

Environmental Science

In environmental science, “Ethyl trans-4-phenyl-2-butenoate” can be used in studies related to pollution and contamination . Its presence and behavior in the environment can provide valuable information about the impact of human activities on the environment.

Safety and Hazards

Ethyl trans-4-phenyl-2-butenoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-4-phenyl-2-butenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.